molecular formula C9H16O3 B1448047 6-Methyl-7-oxooctanoic acid CAS No. 99183-34-3

6-Methyl-7-oxooctanoic acid

Cat. No.: B1448047
CAS No.: 99183-34-3
M. Wt: 172.22 g/mol
InChI Key: WFGUTPGXNJPFOF-UHFFFAOYSA-N
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Description

6-Methyl-7-oxooctanoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a derivative of octanoic acid, characterized by the presence of a methyl group at the sixth carbon and a keto group at the seventh carbon. This compound is primarily used in research settings and has various applications in synthetic chemistry.

Scientific Research Applications

6-Methyl-7-oxooctanoic acid is used in various scientific research applications, including:

Safety and Hazards

6-Methyl-7-oxooctanoic acid is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Relevant Papers The synthesis of this compound and its use in the synthesis of carboxyalkylindolenines is discussed in a paper published in the Russian Chemical Bulletin . Another paper discusses the protodeboronation of pinacol boronic esters, which could potentially be used in the synthesis of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-7-oxooctanoic acid typically involves the oxidation of 6-methyl-7-hydroxyoctanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale oxidation reactions using industrial-grade oxidizing agents and reactors designed for continuous production. The process may also include purification steps such as distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-7-oxooctanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can participate in electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides.

Major Products:

    Oxidation: 6-Methyl-7-carboxyoctanoic acid.

    Reduction: 6-Methyl-7-hydroxyoctanoic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 6-Methyl-7-oxooctanoic acid involves its interaction with specific enzymes and metabolic pathways. The keto group can participate in redox reactions, influencing cellular metabolism and energy production. The compound may also act as a substrate for enzymes involved in fatty acid metabolism, affecting the synthesis and degradation of lipids .

Comparison with Similar Compounds

    Octanoic acid: Lacks the methyl and keto groups, making it less reactive in certain chemical reactions.

    6-Methyl-7-hydroxyoctanoic acid: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.

    6-Methyl-7-carboxyoctanoic acid: An oxidized form with a carboxylic acid group, used in different synthetic pathways.

Uniqueness: 6-Methyl-7-oxooctanoic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its structure makes it a versatile intermediate in synthetic chemistry and a valuable compound for research in various scientific fields .

Properties

IUPAC Name

6-methyl-7-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(8(2)10)5-3-4-6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGUTPGXNJPFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99183-34-3
Record name 6-methyl-7-oxooctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing carboxyalkylindolenines from 6-methyl-7-oxooctanoic acid?

A1: While the specific biological activities of the synthesized carboxyalkylindolenines are not discussed in the provided abstracts [, ], the research highlights a synthetic route towards these compounds. Carboxyalkylindolenines, as a class, are considered important building blocks in organic synthesis. They are structurally related to indoles, which are prevalent in numerous biologically active natural products and pharmaceuticals. Therefore, developing efficient synthetic pathways for carboxyalkylindolenines, particularly using a readily available starting material like this compound, can be valuable for future drug discovery efforts.

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